molecular formula C19H23N3O7 B2991401 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-triethoxybenzamide CAS No. 887877-72-7

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-triethoxybenzamide

Cat. No. B2991401
CAS RN: 887877-72-7
M. Wt: 405.407
InChI Key: PNXNIGYLRUGTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a 5,6-dihydro-1,4-dioxin-2-yl group, a 1,3,4-oxadiazol-2-yl group, and a triethoxybenzamide group. These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Antioxidant Activity

Compounds structurally related to N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-triethoxybenzamide have shown promising antioxidant properties. For instance, 2,5-Di-substituted 1,3,4-oxadiazoles bearing 2,6-Di-tert-butylphenol moieties were evaluated for their antioxidant activity using DPPH and ferric reducing antioxidant power (FRAP) assays. Some of these compounds demonstrated significant free-radical scavenging ability in both assays (Shakir, Ariffin, & Abdulla, 2014).

Antimicrobial Activity

Synthesized derivatives containing 1,3,4-oxadiazole structures have been investigated for their antimicrobial properties. For example, 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one showed low effectiveness against certain bacterial species and high antileishmanial activity. These results suggest potential use in antimicrobial applications (Ustabaş et al., 2020).

Catalysis in Organic Synthesis

The gold-catalyzed formal [3 + 2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles is an important reaction in organic synthesis. This reaction provides a concise and regioselective access to highly functionalized 4-aminoimidazoles, indicating the role of 1,2,4-oxadiazoles in facilitating complex organic transformations (Xu, Wang, Sun, & Liu, 2017).

Polymer Synthesis and Properties

1,3,4-oxadiazole derivatives have been incorporated into aromatic polyamides, demonstrating good thermal stability and solubility in certain solvents. These materials could be cast into thin flexible films, presenting potential applications in materials science (Sava et al., 2003).

Optoelectronic Applications

Compounds with 1,3,4-oxadiazole structures have shown potential in optoelectronic applications. For instance, studies on polyoxadiazoles with CF3 groups compared their optical properties, suggesting their use in polymer optoelectronic devices (Hajduk et al., 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is highly dependent on the specific structure of the compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. These could include its toxicity, flammability, and environmental impact .

Future Directions

The future directions for research on this compound would depend on its observed properties and potential applications. This could include further studies to optimize its synthesis, explore its reactivity, or investigate its biological activity .

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O7/c1-4-25-13-9-12(10-14(26-5-2)16(13)27-6-3)17(23)20-19-22-21-18(29-19)15-11-24-7-8-28-15/h9-11H,4-8H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXNIGYLRUGTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.